![molecular formula C13H16N4S B2986907 5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 878415-90-8](/img/structure/B2986907.png)

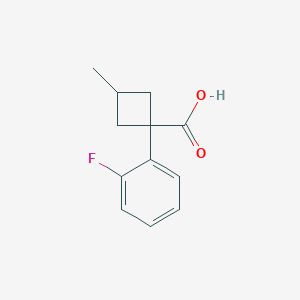

5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

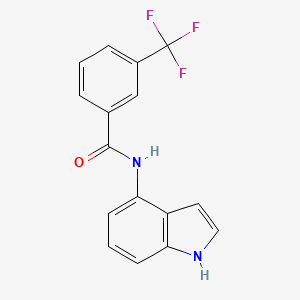

This compound is known as 5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine . It is an anti-androgen that effectively suppresses growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .

Synthesis Analysis

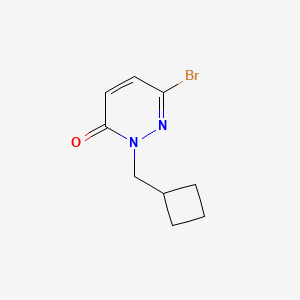

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

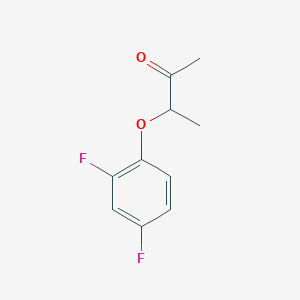

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a common heterocyclic pharmacophore . The structure also includes a 3,4-dihydro-1H-isoquinolin-2-yl group .Chemical Reactions Analysis

The compound has been found to have significant interactions with tubulin, forming two hydrogen bonds and two π-cation interactions with the protein residues in the colchicine binding site . This plays an important role in its antitubulin polymerization and antiproliferative activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Anticancer Activity

1,3,4-thiadiazole derivatives, such as our compound of interest, have been studied for their potential as anticancer agents . They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells. This is because the thiadiazole ring is a bioisostere of pyrimidine, which is part of the structure of three nucleic bases .

Cytotoxicity

The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is crucial for their cytotoxic activity. Studies have shown that these compounds can be designed to target specific cancer cells, making them valuable for developing new chemotherapy drugs .

Antimicrobial Properties

Thiadiazole derivatives exhibit a wide range of therapeutic activities, including antimicrobial effects. This makes them useful in the research for new antibiotics and treatments for bacterial infections .

Antifungal Applications

Similarly, the antifungal properties of thiadiazole derivatives make them candidates for treating fungal infections. Their ability to interfere with fungal cell replication is a key area of study .

Anti-inflammatory and Analgesic Effects

These compounds also show promise in the development of new anti-inflammatory and analgesic medications. Their potential to reduce inflammation and pain could lead to new treatments for chronic inflammatory diseases .

Antipsychotic and Antidepressant Potential

The structural versatility of thiadiazole derivatives allows them to be explored for antipsychotic and antidepressant applications. This could pave the way for new mental health medications .

Anticonvulsant Properties

Research into the anticonvulsant effects of thiadiazole derivatives could lead to new therapies for seizure disorders. Their ability to modulate neuronal activity is a significant area of investigation .

Anti-leishmanial Activity

Thiadiazole derivatives have shown effectiveness against Leishmania parasites. This opens up possibilities for new treatments for leishmaniasis, a disease caused by these parasites .

Mecanismo De Acción

Target of Action

Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Mode of Action

1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been reported to disrupt processes related to dna replication . This suggests that the compound might interact with its targets by inhibiting DNA replication, thereby affecting the growth and proliferation of cells.

Pharmacokinetics

The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that the compound might have good bioavailability and stability in the body.

Result of Action

The compound’s action could result in the inhibition of DNA replication in both bacterial and cancer cells . This could lead to the suppression of cell growth and proliferation, potentially making the compound useful in the treatment of bacterial infections and cancer.

Propiedades

IUPAC Name |

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c14-13-16-15-12(18-13)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4H,5-9H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDWZCMAWKRRKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)

![4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)

![tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate](/img/structure/B2986836.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)

![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)

![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)